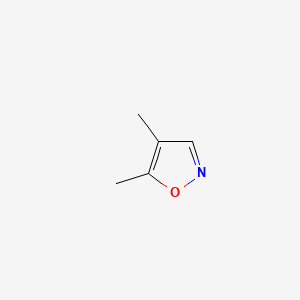

4,5-Dimethylisoxazole

説明

Significance of Isoxazoles in Heterocyclic Chemistry

Isoxazoles are a noteworthy class of five-membered heterocyclic compounds distinguished by the presence of adjacent nitrogen and oxygen atoms within the ring. nih.govnih.gov This structural arrangement imparts unique chemical properties that make them valuable building blocks in organic synthesis. researchgate.netingentaconnect.com The isoxazole (B147169) nucleus is a key feature in a multitude of compounds with wide-ranging applications, including pharmaceuticals, agrochemicals, and materials science. researchgate.netontosight.ai Their versatility stems from the stability of the isoxazole ring, which allows for various chemical modifications, coupled with the inherent reactivity of the nitrogen-oxygen bond, which can be selectively cleaved under specific conditions to yield other valuable chemical intermediates. researchgate.netingentaconnect.com This dual nature has cemented the importance of isoxazoles in the field of heterocyclic chemistry.

Historical Context of Isoxazole Synthesis and Applications

The synthesis of the isoxazole ring has been a subject of chemical research for many years. Two primary and historically significant methods for constructing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netingentaconnect.com These foundational methods have been refined and expanded upon over time, with recent advancements focusing on developing more efficient and regioselective synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches. rsc.org The applications of isoxazoles have also evolved, expanding from their use as synthetic intermediates to their incorporation into a wide array of functional molecules. researchgate.net They have been investigated for their potential in dyes, high-temperature lubricants, and as components of polymers with applications as semiconductors. researchgate.netingentaconnect.com

Unique Structural Features and Electronic Properties of the Isoxazole Ring System

The distinct chemical behavior of isoxazoles is a direct result of their unique structural and electronic characteristics. The five-membered ring contains both an electronegative oxygen atom and a nitrogen atom, which significantly influences the electron distribution and reactivity of the heterocycle.

Characteristics of the Nitrogen-Oxygen Bond and its Implications for Reactivity

A key feature of the isoxazole ring is the relatively weak nitrogen-oxygen (N-O) bond. researchgate.netingentaconnect.com This bond is a potential site for ring cleavage under certain reaction conditions, particularly reductive or basic conditions. researchgate.netingentaconnect.com This susceptibility to ring-opening is a synthetically useful characteristic, as it allows the isoxazole ring to serve as a "masked" form of other difunctionalized compounds like 1,3-dicarbonyls, enaminoketones, and γ-amino alcohols. researchgate.netingentaconnect.com The N-O bond can also be cleaved under UV irradiation, leading to rearrangement to an oxazole (B20620) through an azirine intermediate. wikipedia.org

Overview of 4,5-Dimethylisoxazole as a Key Research Target within the Isoxazole Class

Within the broader class of isoxazoles, this compound has emerged as a significant subject of research. Its structure, featuring methyl groups at the 4 and 5 positions of the isoxazole ring, makes it a valuable scaffold for the development of more complex molecules. The presence of these methyl groups can influence the compound's physical and biological properties. Research has demonstrated that derivatives of this compound are of interest in various fields, including medicinal chemistry and materials science. ontosight.ai For instance, the 3,5-dimethylisoxazole (B1293586) moiety has been identified as an effective mimic for acetylated lysine, leading to its use in the development of bromodomain inhibitors with potential anticancer activity. nih.govacs.org

Scope and Objectives of Academic Research on this compound and its Derivatives

Academic research on this compound and its derivatives is multifaceted, with several key objectives. A primary focus is the synthesis of novel derivatives and the development of efficient and regioselective synthetic methodologies. acs.orgresearchgate.net Researchers are actively exploring the utility of this compound as a building block for creating a diverse library of compounds. chemimpex.com A significant area of investigation is the exploration of the biological activities of these derivatives, particularly in the context of drug discovery. ontosight.aichemicalbook.com For example, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been designed and synthesized as potent inhibitors of the BRD4 protein, showing potential in the treatment of breast cancer. frontiersin.org Furthermore, research aims to understand the structure-activity relationships of these compounds to guide the design of more potent and selective molecules. acs.org

Interactive Data Tables

Table 1: Properties of Isoxazole

| Property | Value |

|---|---|

| Chemical Formula | C₃H₃NO |

| Molar Mass | 69.062 g/mol |

| Density | 1.075 g/mL |

| Boiling Point | 95 °C (203 °F; 368 K) |

| Acidity (pKa) of conjugate acid | -3.0 |

Data sourced from wikipedia.org

Table 2: Common Reactions of the Isoxazole Ring

| Reaction Type | Description |

|---|---|

| Ring Cleavage | Occurs under reducing or basic conditions due to the weak N-O bond. researchgate.netingentaconnect.com |

| Photolysis | Rearranges to oxazole under UV irradiation. wikipedia.org |

| Alkylation | Introduction of an alkyl group onto the ring. researchgate.net |

| N-methylation | Addition of a methyl group to the nitrogen atom. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-3-6-7-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWGZCMLNFBDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220924 | |

| Record name | 4,5-Dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-40-6 | |

| Record name | 4,5-Dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7064-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007064406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dimethylisoxazole and Its Functionalized Derivatives

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation Relevant to Dimethylisoxazoles

The construction of the isoxazole ring can be broadly categorized into two primary strategies: cyclization reactions involving hydroxylamine (B1172632) or its derivatives, and [3+2]-cycloaddition reactions.

One of the most traditional and widely employed methods for isoxazole synthesis is the condensation of a three-carbon component with hydroxylamine (NH₂OH). nih.govresearchgate.net This approach relies on the nucleophilic character of hydroxylamine to react with suitable electrophilic carbon skeletons, followed by an intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring.

The reaction of α,β-unsaturated ketones with hydroxylamine provides a direct route to isoxazolines, which can be subsequently oxidized to isoxazoles. tandfonline.com However, the regioselectivity of the initial Michael addition of hydroxylamine to the unsaturated system can be a challenge, often leading to mixtures of isomers. researchgate.net The reaction conditions, including the choice of base and solvent, can significantly influence the outcome. thieme-connect.com For instance, the reaction of hydroxylamine with α,β-unsaturated ketones containing a tertiary carbon atom α to the keto group can lead to the formation of 5-hydroxyisoxazolidine and 5-hydroxy-Δ2-isoxazoline derivatives. researchgate.net

Similarly, β-ketoaldehydes can react with hydroxylamine to form isoxazoles. ontosight.ai The synthesis of 4,5-dimethylisoxazole itself can be achieved through methods involving the cyclization of appropriate β-dicarbonyl precursors with hydroxylamine. ontosight.ai

A classic and straightforward synthesis of 3,5-dimethylisoxazole (B1293586) involves the reaction of 2,4-pentanedione (acetylacetone) with hydroxylamine. vaia.comrsc.orgvaia.compreprints.org In this reaction, hydroxylamine acts as a dinucleophile, reacting with both carbonyl groups of the β-diketone. The mechanism typically involves the initial formation of an oxime intermediate at one of the carbonyl groups, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the remaining carbonyl carbon. vaia.comvaia.combrainly.com Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the stable aromatic 3,5-dimethylisoxazole ring. vaia.com This reaction is often carried out in a suitable solvent like ethanol (B145695) or a water-ethanol mixture and can be promoted by acidic or basic conditions. rsc.orgbrainly.com

Table 1: Synthesis of 3,5-Dimethylisoxazole from 2,4-Pentanedione and Hydroxylamine

| Reactants | Conditions | Product | Yield | Reference |

| 2,4-Pentanedione, Hydroxylamine Hydrochloride | Water/Ethanol, Reflux | 3,5-Dimethylisoxazole | 76% | rsc.org |

| 2,4-Pentanedione, Hydroxylamine | Ultrasound, Aqueous Media, Room Temperature | 3,5-Dimethylisoxazole | 70% | preprints.org |

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the isoxazole ring with a high degree of control over substitution patterns. acs.orgrsc.org This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, which is usually an alkyne or an alkene. acs.orgmdpi.com

Nitrile oxides can be generated in situ from various precursors, such as aldoximes (via oxidation) or hydroximoyl halides (via dehydrohalogenation), to prevent their dimerization. acs.orgrsc.org The reaction of the in situ generated nitrile oxide with an alkyne directly yields the corresponding isoxazole. The regioselectivity of this cycloaddition is a critical aspect and is influenced by the electronic and steric properties of both the nitrile oxide and the alkyne. acs.org This method allows for the synthesis of a wide variety of substituted isoxazoles, including those that are challenging to prepare via condensation routes. acs.orgrsc.orgorganic-chemistry.org For instance, a [3+2] cycloaddition between alkynyldimethylsilyl ethers and nitrile oxides has been developed to produce isoxazolylsilanols, which can be further functionalized. acs.org

Table 2: Examples of [3+2]-Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| N-hydroximidoyl chlorides | Aldehydes (via enamine) | Triethylamine | 3,4-Disubstituted isoxazoles | organic-chemistry.org |

| Nitrile Oxides | B-ethynyl-1,2-azaborines | None or Ruthenium catalyst | 5- or 4-(2,1-azaborine) substituted isoxazoles | rsc.org |

| 1-Nitropropane (forms ethyl nitrile oxide) | Phenylethynyl silyl (B83357) ether | Phenyl isocyanate | Isomeric isoxazoles (3a and 3b) | acs.org |

Cyclization Reactions Utilizing Hydroxylamine Precursors

Regioselective Synthesis of this compound and its Isomeric Forms

The synthesis of a specific isomer of dimethylisoxazole, such as this compound, requires careful control over the regiochemistry of the ring-forming reaction.

Achieving regioselectivity in the synthesis of substituted isoxazoles is a significant challenge, particularly in condensation reactions where a non-symmetrical dicarbonyl compound is used. nih.gov The reaction of an unsymmetrical β-diketone with hydroxylamine can potentially lead to a mixture of two regioisomeric isoxazoles. rsc.org

To overcome this, strategies have been developed that utilize precursors where the desired regiochemistry is pre-determined. For example, the use of β-enamino diketones as precursors for isoxazole synthesis allows for better control of regioselectivity. nih.govrsc.org By varying the reaction conditions (solvent, base, Lewis acid) and the structure of the β-enamino diketone, it is possible to selectively synthesize different regioisomers of polysubstituted isoxazoles. nih.gov

In the context of this compound, a practical synthesis has been reported starting from 2-methyl-2-butenenitrile and acetohydroxamic acid. acs.orgacs.org This method avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole. acs.orgacs.org Another approach involves the metalation and methylation of a pre-formed isoxazole core, such as BOC-protected 3-amino-5-methylisoxazole, to introduce the second methyl group at the desired position. acs.orgacs.org

The development of regioselective [3+2] cycloaddition reactions has also been crucial for the controlled synthesis of specific isoxazole isomers. rsc.orgrsc.org By carefully choosing the substituents on both the nitrile oxide and the dipolarophile, the regiochemical outcome of the cycloaddition can be directed to favor the formation of a single isomer. acs.orgrsc.org For example, the synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles can be controlled by the presence or absence of a ruthenium catalyst in the [3+2] cycloaddition of nitrile oxides and B-ethynyl-1,2-azaborines. rsc.org

Synthesis of 3-Amino-4,5-dimethylisoxazole from Specific Nitrile Precursors

The reaction typically involves the dropwise addition of a sodium methoxide (B1231860) solution to a mixture of the nitrile and acetohydroxamic acid in methanol. acs.org The reaction mixture is then heated to reflux for an extended period. acs.org This method provides an operationally simple and unambiguous route to 3-amino-4,5-dimethylisoxazole, which is a valuable intermediate in drug discovery programs. acs.orgacs.org

Multi-Component Reactions (MCRs) for the Derivatization of Isoxazole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of diverse and complex molecular scaffolds, including derivatives of isoxazoles. scielo.brresearchgate.netscirp.org These reactions, in which three or more reactants combine in a single pot to form a final product that incorporates portions of all the starting materials, offer significant advantages in terms of atom economy, procedural simplicity, and time savings. scielo.brscirp.org

One notable example is the three-component domino reaction for the synthesis of novel isoxazolo[2,3-c] acs.orgresearchgate.netacs.orgthiadiazepin-2-ones. scirp.orgscirp.org This reaction involves the condensation of an isoxazole amine, mercaptoacetic acid, and a substituted aromatic aldehyde, catalyzed by p-toluenesulfonic acid (PTSA). scirp.orgscirp.org The process is considered a green chemistry approach due to its efficiency and reduced generation of hazardous waste. scirp.org MCRs have also been employed in the synthesis of isoxazol-5(4H)-ones using an acidic ionic liquid as a catalyst, affording the products in variable yields. scielo.br The development of new MCRs continues to be an active area of research, providing access to novel chemical scaffolds for drug discovery. researchgate.netscirp.org

Transition Metal-Catalyzed Cross-Coupling Reactions in this compound Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic cores like this compound.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Dimethylisoxazoles

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the synthesis of aryl-substituted heterocycles. rsc.orgyonedalabs.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with a halide or triflate. yonedalabs.compreprints.org In the context of this compound, 4-iodo-3,5-dimethylisoxazole has been shown to readily undergo palladium-catalyzed coupling with arylboronic acids to form 4-aryl-3,5-dimethylisoxazoles. tandfonline.com This reaction provides a versatile route to a variety of substituted isoxazoles. tandfonline.comacs.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst. yonedalabs.comresearchgate.net The choice of catalyst, ligands, base, and solvent can significantly influence the reaction outcome. rsc.org For instance, the use of 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester in Suzuki coupling has been employed in the efficient, two-step synthesis of potent and selective CBP/EP300 bromodomain inhibitors. nih.gov

Other Catalytic Approaches for Carbon-Carbon Bond Formation

Beyond the Suzuki-Miyaura reaction, other catalytic methods are employed for C-C bond formation in the functionalization of isoxazoles. These reactions often utilize transition metal catalysts to activate substrates and facilitate the formation of new bonds under mild conditions. nih.govrsc.org For example, palladium-catalyzed reactions of 4-iodoisoxazoles with acetylenes and styrenes have been adapted for parallel synthesis to generate a diverse library of 3,4,5-trisubstituted isoxazoles. acs.org

Rhodium-catalyzed reactions have also been explored, such as the ring expansion of isoxazoles by rhodium carbenoids to form 4H-1,3-oxazines. nih.gov Furthermore, photochemical and photocatalytic methods are emerging as powerful strategies for generating reactive intermediates that can participate in carbon-carbon bond-forming reactions. nih.gov These approaches offer access to valuable synthetic targets, including arylation products and various carbo- and heterocycles. nih.gov The Baylis-Hillman reaction, while not always metal-catalyzed, is another important method for C-C bond formation that has been investigated with various catalysts. nih.gov

Practical and Scalable Synthesis Routes for this compound Intermediates in Research

The development of practical and scalable synthetic routes for key this compound intermediates is crucial for their application in research and development. A notable example is the synthesis of 4-iodo-3,5-dimethylisoxazole. One reported method involves the reaction of acetylacetone (B45752) with hydroxylamine hydrochloride to first form 3,5-dimethylisoxazole, which is then iodinated. researchgate.net This procedure has been demonstrated on a gram scale, yielding the product as a colorless liquid. researchgate.net

Synthesis of Specific Functionalized this compound Derivatives

The synthesis of specifically functionalized this compound derivatives allows for the fine-tuning of their chemical and biological properties.

4-Halo-3,5-dimethylisoxazole : The synthesis of 4-halo-3,5-dimethylisoxazoles is a key step for further functionalization, particularly through cross-coupling reactions. For example, 4-iodo-3,5-dimethylisoxazole can be prepared from 3,5-dimethylisoxazole. researchgate.net Similarly, 4-bromo-3,5-dimethylisoxazole (B80238) is a known compound used in reactions such as rhodium-catalyzed cycloadditions. nih.gov The synthesis of 4-chloromethyl-3,5-dimethylisoxazole has also been described, involving the reaction of 3,5-dimethylisoxazole with paraformaldehyde and hydrogen chloride gas. google.com Additionally, a process for preparing 3,5-dimethylisoxazole-4-sulfochloride has been reported, which involves reacting 3,5-dimethylisoxazole with chlorosulfonic acid and subsequently with thionyl chloride. google.com

3-Amino-4,5-dimethylisoxazole : As previously detailed, a practical synthesis of 3-amino-4,5-dimethylisoxazole involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid. acs.orgresearchgate.net Another approach involves the cyclization of precursors like β-diketones with hydroxylamine. For instance, heating acetylacetone with hydroxylamine hydrochloride can yield 3-amino-4,5-dimethylisoxazole. Deprotection of a Boc-protected amino group is another route, where (4,5-dimethyl-isoxazol-3-yl) carbamic acid tert-butyl ester is treated with trifluoroacetic acid to yield the desired amine. chemicalbook.com This amino-substituted isoxazole is a crucial building block for the synthesis of more complex molecules, including sulfonamides.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dimethylisoxazole Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 4,5-dimethylisoxazole compounds. These vibrations, which are specific to the types of bonds and functional groups present, provide a detailed fingerprint of the molecule's structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. In the context of this compound derivatives, FT-IR spectra reveal characteristic peaks that confirm the presence of the isoxazole (B147169) ring and its substituents.

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by calculating the vibrational frequencies of the molecule. worldscientific.comresearchgate.networldscientific.com For instance, in a derivative like 2-hydroxyphenylazo-3,5-dimethylisoxazole, the experimental spectrum shows characteristic bands for O-H, C-H, C=N, and C=C stretching vibrations. rsc.org The nitrile stretch (~2225 cm⁻¹) and the ether linkage (C-O-C, ~1250 cm⁻¹) are key identifiable peaks in other substituted isoxazoles.

Key vibrational modes for isoxazole derivatives include the stretching of the C=N and C=C bonds within the ring, typically found in the 1590-1620 cm⁻¹ region. rsc.org The asymmetric and symmetric stretching of the methyl groups attached to the ring are also readily identifiable. The correlation between experimental and theoretically calculated spectra is generally strong, validating the structural assignments. worldscientific.com

Table 1: Selected FT-IR Vibrational Frequencies for a this compound Derivative

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3510 | O-H | Stretching |

| ~3178 | Aromatic C-H | Stretching |

| ~1591 | C=N / N=N | Stretching |

Data sourced from studies on hydroxyl-substituted dimethylisoxazole derivatives. rsc.org

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for analyzing non-polar bonds and symmetric vibrations, thus offering a more complete picture of the molecular structure.

In studies of 3,5-dimethylisoxazole (B1293586) and its derivatives, FT-Raman spectra have been recorded and compared with theoretical calculations to assign vibrational modes comprehensively. worldscientific.comresearchgate.net The spectra show strong signals for the symmetric vibrations of the isoxazole ring and the C-C single bonds. The combination of FT-IR and FT-Raman allows for a thorough characterization of nearly all fundamental vibrational modes predicted for the molecule. For example, a study on 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester utilized FT-Raman to characterize its structure. nih.gov

Table 2: Comparison of Experimental and Theoretical Raman Wavenumbers for a Dimethylisoxazole Derivative

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

|---|---|---|

| Ring Breathing | Not specified | Not specified |

| C-H Bending | Not specified | Not specified |

| C-C Stretching | Not specified | Not specified |

Detailed experimental and theoretical wavenumber values for this compound are typically found in specialized computational chemistry studies. researchgate.networldscientific.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure, including the nature of π-systems and non-bonding electrons (n-electrons). cutm.ac.inbspublications.net

For this compound derivatives, UV-Vis spectra are characterized by electronic transitions such as π → π* and n → π. cutm.ac.in The π → π transitions, which are typically high-intensity, arise from the conjugated system of the isoxazole ring. cutm.ac.in The lower-intensity n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms of the ring. cutm.ac.in

Studies on azo-substituted dimethylisoxazoles have used UV-Vis spectroscopy to investigate photoswitching behavior, where the molecule isomerizes between E and Z forms upon irradiation with specific wavelengths of light. rsc.org Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to calculate the electronic transitions and assign the absorption bands observed in the experimental spectra. rsc.org These studies are crucial for understanding the photochemical properties of these compounds and their potential use in applications like molecular switches. beilstein-journals.orgresearchgate.netacs.orgresearchgate.net

Table 3: Electronic Transitions for an Azo-Substituted 3,5-Dimethylisoxazole

| λmax (nm) | Molar Extinction Coefficient (log ε) | Assignment |

|---|---|---|

| 418 | 2.90 | n → π* |

| 322 | 4.29 | π → π* |

Data sourced from a study on (E)-3,5-dimethyl-4-(p-tolyldiazenyl)isoxazole. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound with high accuracy and for elucidating its structure by analyzing the fragmentation patterns that occur upon ionization.

For this compound, the molecular weight is 97.12 g/mol . nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows a characteristic fragmentation pattern. nih.gov The molecular ion peak [M]⁺ is observed, and subsequent fragmentation provides structural clues. A prominent peak in the spectrum of this compound is observed at m/z 43, which can be attributed to the acetyl cation [CH₃CO]⁺, a common fragment in such structures. nih.gov

In more complex derivatives, such as 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide, high-resolution mass spectrometry (HRMS) confirms the molecular weight and isotopic distribution, while the fragmentation pattern reveals key structural motifs, like cleavage of the S-N bond or the formation of an isoxazole-containing cation.

Table 4: Key Mass Spectrometry Fragments for this compound and a Derivative

| Compound | Molecular Ion [M]⁺ or [M+H]⁺ (m/z) | Key Fragment (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| This compound | 97 | 43 | [CH₃CO]⁺ |

| 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide | 375 | 156 | [C₇H₆BrO₂S]⁺ |

Data compiled from PubChem and other sources. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

This technique has been applied to various derivatives of this compound to unambiguously confirm their structures and study their conformations in the solid state. rsc.orgacs.orgacs.org For example, the crystal structures of (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethylisoxazole and (E)-3,5-dimethyl-4-((2-nitrophenyl)diazenyl)isoxazole have been determined, revealing a nearly planar geometry for the core fragment and providing precise bond length data that corroborates the delocalized electronic nature of the system. rsc.org

Crystallography is also crucial in drug discovery, where it can reveal how a dimethylisoxazole-containing ligand binds to a biological target, such as a protein's active site. acs.orgnih.gov The analysis of co-crystal structures provides insights into key intermolecular interactions like hydrogen bonds and hydrophobic contacts, which are vital for designing more potent and selective molecules. acs.org

Table 5: Selected Crystallographic Data for (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethylisoxazole

| Parameter | Value |

|---|---|

| Crystal System | Not specified |

| Space Group | Not specified |

| Bond Length (N=N) | 1.259(6) Å |

| Bond Length (O-N in ring) | 1.423(6) Å |

Data sourced from a crystallographic study of an azo-substituted dimethylisoxazole. rsc.org

Ring Stability and Cleavage Reactions

The isoxazole ring is generally stable but can undergo cleavage under specific conditions, a reaction of significant synthetic utility. researchgate.net The weak N-O bond is the point of initial bond scission in many of these transformations. researchgate.netresearchgate.net

Hydrolysis under Acidic and Basic Conditions Leading to Ring Opening

While specific studies on the hydrolysis of this compound are not extensively documented, the hydrolysis of related isoxazole derivatives provides insight into its likely behavior. For instance, the degradation of 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine has been shown to be subject to both specific acid and specific base catalysis, with maximum stability observed in the neutral pH region. This suggests that the isoxazole ring in this compound would also be susceptible to ring-opening under both acidic and basic conditions.

Under acidic conditions, the hydrolysis of isoxazoles typically involves protonation of the ring nitrogen, which facilitates nucleophilic attack by water. In basic media, the reaction can be initiated by nucleophilic attack of a hydroxide (B78521) ion on one of the ring carbons, leading to ring cleavage.

Mechanisms of Isoxazole Ring Scission

Several mechanisms have been proposed for the cleavage of the isoxazole ring. One common pathway involves the reductive cleavage of the weak N-O bond. This can be achieved using various reducing agents and is a key step in the use of isoxazoles as synthetic intermediates. researchgate.net

Another mechanism involves base-catalyzed ring opening. For example, the prolonged action of a strong base on nitroethane can lead to the formation of 3,4,5-trimethylisoxazole, indicating a base-mediated pathway for isoxazole ring formation and, by extension, potential pathways for its cleavage under basic conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is lower than that of benzene. The position of substitution is directed by the heteroatoms and the existing substituents on the ring.

In general, electrophilic aromatic substitution on the isoxazole ring is known to occur preferentially at the C4 position. reddit.com This is exemplified by the sulfochlorination of 3,5-dimethylisoxazole, where the electron-donating methyl groups activate the ring, directing the bulky sulfonyl chloride group to the C4 position. nih.gov It is therefore highly probable that this compound would also undergo electrophilic substitution at the unsubstituted C3 position, though steric hindrance from the adjacent methyl group at C4 might influence reactivity.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. For example, 5-nitroisoxazoles have been shown to undergo SNAr reactions where the nitro group is displaced by various nucleophiles. rsc.org In the absence of such activating groups, this compound is expected to be relatively unreactive towards nucleophilic substitution on the ring.

Functionalization at Methyl Substituents

The methyl groups of this compound offer additional sites for derivatization, allowing for the introduction of various functional groups.

Halogenation of Methyl Groups (e.g., formation of 4-chloromethyl-3,5-dimethylisoxazole)

While direct studies on the halogenation of the methyl groups of this compound are limited, the reactivity of methyl groups on other heterocyclic systems provides a basis for predicting their behavior. For instance, the halogenation of methyl-substituted benzenes can occur at the methyl group via a free-radical mechanism under UV light or at elevated temperatures. libretexts.org It is plausible that similar conditions could be applied to achieve halogenation of the methyl groups of this compound. The reactivity of compounds such as 5-(chloromethyl)-3-methyl-4-nitroisoxazole in further reactions suggests that such halogenated derivatives can be synthesized and utilized as reactive intermediates. researchgate.net

Condensation Reactions Involving Methyl Groups

The methyl groups on the isoxazole ring can be sufficiently acidic to participate in condensation reactions, particularly when the ring is activated by electron-withdrawing groups. For example, the methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole (B73060) readily undergoes aldol-type condensation with aromatic aldehydes in the presence of a base. researchgate.net This reactivity is attributed to the acidifying effect of the adjacent nitro group. Similarly, the methyl group at the 5-position of a 4-sulfamido-3,5-dimethylisoxazole derivative has been shown to be more active in condensation reactions with substituted aromatic aldehydes.

These examples suggest that the methyl groups of this compound, particularly the one at the C5 position, could potentially undergo condensation reactions, although the conditions required might be more forcing in the absence of a strong electron-withdrawing group at the C4 position.

Computational and Theoretical Investigations of 4,5 Dimethylisoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard approach for calculating molecular properties due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are instrumental in predicting the geometry, vibrational frequencies, and electronic characteristics of molecules.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net For 4,5-dimethylisoxazole, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Isoxazole (B147169) Ring Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O1-N2 | 1.42 Å |

| N2-C3 | 1.31 Å | |

| C3-C4 | 1.43 Å | |

| C4-C5 | 1.37 Å | |

| C5-O1 | 1.35 Å | |

| Bond Angle | C5-O1-N2 | 105.0° |

| O1-N2-C3 | 109.5° | |

| N2-C3-C4 | 112.0° | |

| C3-C4-C5 | 104.5° | |

| C4-C5-O1 | 109.0° |

Conformational analysis for a molecule like this compound would focus on the orientation of the methyl groups relative to the isoxazole ring. DFT calculations can determine the rotational barriers of these methyl groups and identify the lowest energy conformer. researchgate.net

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Theoretical calculations provide the frequencies and intensities of the fundamental vibrational modes. nist.gov These computed spectra can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govarxiv.org

A close agreement between the calculated and observed frequencies, often after applying a scaling factor to the theoretical values to account for systematic errors, helps in the definitive assignment of vibrational bands to specific molecular motions, such as C-H stretches, C=N stretches, or ring deformations. researchgate.netnih.gov For example, in studies of related heterocyclic compounds, DFT calculations have been essential for assigning the bands observed in experimental spectra. nih.govarxiv.org

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Heterocycle (Illustrative)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (methyl) | 3015 | 3010 |

| C=N stretch (ring) | 1620 | 1615 |

| C-C stretch (ring) | 1450 | 1445 |

| Ring deformation | 850 | 845 |

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

The electronic properties of a molecule are often understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wikipedia.orgnih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. wikipedia.org DFT calculations are a standard method for computing the energies of these orbitals and the resulting band gap. researchgate.netyoutube.com

Table 3: Calculated Electronic Properties (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: Values are representative examples derived from DFT studies on related organic molecules and are not specific to this compound.

Charge Distribution Analysis

DFT calculations can also be used to analyze the distribution of electronic charge within the this compound molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the charge distribution from the perspective of an approaching positive charge, with different colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential. These maps are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond HOMO-LUMO analysis, DFT provides a suite of quantum chemical descriptors that quantify a molecule's reactivity. mdpi.comnih.gov These descriptors are derived from the electronic structure and are used to predict how a molecule will behave in a chemical reaction. nih.gov

Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to the molecule's electronegativity. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "harder."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These parameters are calculated using the energies of the frontier orbitals (E_HOMO and E_LUMO). By calculating these indices, one can quantitatively compare the reactivity of this compound with other compounds and predict its behavior in various chemical environments. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals, providing a localized, Lewis-structure-like picture of the molecule. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory, which quantifies the stabilization energy (E(2)) arising from electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO.

While specific NBO analysis data for this compound is not detailed in the available literature, computational studies on the isomeric 3,5-dimethylisoxazole (B1293586) provide insight into the types of interactions that stabilize the isoxazole ring system nih.gov. For this compound, significant intramolecular hyperconjugative interactions are expected. These would primarily involve delocalization of electron density from the C-H and C-C sigma (σ) bonds of the methyl groups into the anti-bonding pi (π*) orbitals of the isoxazole ring.

Table 1: Illustrative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for an Isoxazole System (based on data for 3,5-dimethylisoxazole) nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| σ(C-H) | π(C=N) | ~0.5 - 1.5 | Hyperconjugation |

| σ(C-C) | π(C=C) | ~2.0 - 5.0 | Hyperconjugation |

| LP(O) | σ(C-N) | ~1.0 - 2.5 | Lone Pair Delocalization |

| LP(N) | σ(C-O) | ~0.5 - 1.0 | Lone Pair Delocalization |

Note: This table is illustrative and based on typical values for related isoxazole structures to demonstrate the type of data obtained from NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule whiterose.ac.ukindexacademicdocs.org. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack researchgate.net. The MEP map is color-coded: regions of negative potential (typically shown in red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green or yellow areas represent regions of neutral or near-zero potential researchgate.net.

For this compound, the MEP map would clearly show the influence of the electronegative oxygen and nitrogen atoms. A region of intense negative electrostatic potential is expected to be localized around the oxygen atom (O1) and the nitrogen atom (N2), reflecting their high electron density due to lone pairs. These sites represent the most likely centers for interactions with electrophiles or hydrogen bond donors.

Conversely, the regions around the hydrogen atoms of the two methyl groups would exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles. The carbon atoms of the isoxazole ring would show varying potentials based on their bonding environment and proximity to the heteroatoms. Computational analyses of the isomeric 3,5-dimethylisoxazole confirm these general features for the isoxazole scaffold, highlighting the nitrogen and oxygen atoms as the primary centers of negative potential nih.gov.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are chemical reactivity descriptors derived from density functional theory (DFT) that identify which atoms in a molecule are most likely to undergo an electrophilic, nucleophilic, or radical attack nih.gov. These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed.

There are three main types of Fukui functions:

f+(r) : Describes the reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site that is favorable for gaining an electron.

f-(r) : Describes the reactivity towards an electrophilic attack (electron donation). A high value indicates a site that is favorable for losing an electron.

f0(r) : Describes the reactivity towards a radical attack.

By calculating these indices for each atom in this compound, one can create a detailed map of its local reactivity. While specific calculations for this compound are not available in the reviewed literature, studies on 3,5-dimethylisoxazole demonstrate the utility of this method nih.gov. For the 4,5-isomer, it is expected that the nitrogen and oxygen atoms, being highly electronegative, would be primary sites for electrophilic attack (high f- values). The carbon atoms of the ring, particularly C3, C4, and C5, would be the most probable sites for nucleophilic attack (high f+ values), depending on the electronic influence of the adjacent methyl groups and heteroatoms.

Table 2: Illustrative Condensed Fukui Function Indices for an Isoxazole System (based on data for 3,5-dimethylisoxazole) nih.gov

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| O1 | ~0.05 | ~0.15 |

| N2 | ~0.10 | ~0.20 |

| C3 | ~0.25 | ~0.08 |

| C4 | ~0.18 | ~0.10 |

| C5 | ~0.22 | ~0.07 |

Note: This table provides representative values for a dimethylisoxazole system to illustrate local reactivity trends. The exact values for this compound would require specific calculation.

Dipole Moment Calculations and Polarity Considerations

The dipole moment (µ) is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction. Computational chemistry provides reliable methods for calculating dipole moments, which are crucial for understanding a molecule's solubility, intermolecular forces, and interaction with external electric fields.

Theoretical calculations using the PM3 method have determined the dipole moment of this compound to be 3.11 Debye . This relatively high value indicates that this compound is a polar molecule. The polarity is a consequence of its asymmetric structure. The presence of the highly electronegative oxygen and nitrogen atoms creates a significant separation of charge within the isoxazole ring. The vector sum of the individual bond dipoles and the contributions from the two methyl groups results in a non-zero net dipole moment. This inherent polarity influences its physical properties, such as its boiling point and its solubility in polar solvents.

Photochemical Reaction Mechanism Studies using Nonadiabatic Dynamics Simulations

The photochemical behavior of isoxazoles is a well-documented area of research, characterized by isomerization reactions upon exposure to ultraviolet (UV) light. These reactions typically proceed through high-energy intermediates and involve transitions between different electronic states. While specific nonadiabatic dynamics simulations for this compound have not been reported, extensive studies on the isomer 3,5-dimethylisoxazole provide a detailed mechanistic framework that is largely applicable to the isoxazole class mdpi.comnsf.govarxiv.org.

The photochemical reaction is initiated by the absorption of UV radiation, which promotes the molecule to an excited electronic state (S1). The key event that follows is the homolytic cleavage of the weakest bond in the ring, the N–O bond nsf.gov. This bond breaking occurs on an ultrafast timescale, often within femtoseconds, leading to the formation of a diradical intermediate nsf.gov.

From this diradical species, the molecule can follow several relaxation pathways:

Azirine Formation : The most common pathway involves the formation of a highly strained acyl-2H-azirine intermediate. This occurs as the five-membered ring rearranges and a new C-N bond is formed.

Ketenimine Formation : In some cases, particularly with substituted isoxazoles, a-methyl shift can occur, leading to the formation of a ketenimine nsf.govarxiv.org.

Oxazole (B20620) Formation : The azirine intermediate can further rearrange to form an oxazole, which is a common product in isoxazole photoisomerization arxiv.org.

Nonadiabatic dynamics simulations, which account for the transitions between electronic potential energy surfaces, are essential for accurately modeling these photochemical processes. These simulations have shown that the molecule relaxes from the excited state (S1) back to the ground state (S0) through conical intersections, which are points where the potential energy surfaces of the two states meet arxiv.org. The specific substitution pattern on the isoxazole ring, such as the placement of methyl groups at the C4 and C5 positions, can influence the relative stability of the intermediates and the branching ratios of the different reaction pathways.

Prediction of Spectroscopic Parameters

Gauge Independent Atomic Orbitals (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. This method is highly effective because it provides results that are not dependent on the choice of the origin of the coordinate system (the "gauge origin"), which was a significant problem in earlier computational methods. By combining GIAO with DFT, it is possible to predict ¹H and ¹³C NMR spectra with a high degree of accuracy, which can aid in structure elucidation and the assignment of experimental spectra.

Theoretical calculations of the NMR chemical shifts for this compound would involve first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Computational studies on the isomeric 3,5-dimethylisoxazole have demonstrated a good correlation between GIAO-calculated and experimental NMR chemical shifts nih.gov. A similar level of accuracy would be expected for this compound. The predicted ¹³C spectrum would show distinct signals for the two methyl carbons, and the three ring carbons (C3, C4, and C5), with their chemical shifts influenced by their proximity to the heteroatoms and the other methyl group. The ¹H spectrum would similarly show signals for the two non-equivalent methyl groups.

Table 3: Illustrative GIAO-Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for a Dimethylisoxazole System (based on data for 3,5-dimethylisoxazole) nih.gov

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C3 | ~160.5 | ~159.8 | H (C3-CH₃) | ~2.25 | ~2.20 |

| C4 | ~105.0 | ~104.2 | H (C5-CH₃) | ~2.45 | ~2.40 |

| C5 | ~169.0 | ~168.5 | |||

| C (C3-CH₃) | ~11.5 | ~11.0 | |||

| C (C5-CH₃) | ~13.0 | ~12.5 |

Note: This table presents typical values for a related isomer to illustrate the correlation between theoretical and experimental data. Specific values for this compound would require dedicated calculations.

Theoretical UV-Vis Spectral Predictions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a cornerstone of modern theoretical chemistry. For a molecule like this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the most common and effective method employed. This approach calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in an experimental spectrum.

The selection of an appropriate functional and basis set is critical for the accuracy of TD-DFT predictions. Commonly used functionals for such calculations on organic molecules include B3LYP, CAM-B3LYP, and PBE0, paired with basis sets like 6-31G(d,p) or larger. The choice of solvent is also a crucial parameter, as the polarity of the medium can significantly influence the electronic transitions. Solvation effects are typically modeled using continuum models like the Polarizable Continuum Model (PCM).

While no specific theoretical UV-Vis spectral data for this compound has been published, a study on the photoisomerization of its isomer, 3,5-dimethylisoxazole, indicates that the primary absorption occurs in the UV region, with an experimental maximum near 222 nm. A theoretical study of this compound would likely predict a similar absorption profile, characterized by π-π* and n-π* transitions originating from the isoxazole ring.

A hypothetical data table for the predicted UV-Vis spectrum of this compound, based on a typical TD-DFT calculation, is presented below for illustrative purposes.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition |

| λ1 | f1 | HOMO -> LUMO | π -> π |

| λ2 | f2 | HOMO-1 -> LUMO | π -> π |

| λ3 | f3 | HOMO -> LUMO+1 | n -> π* |

Note: This table is illustrative and does not represent actual calculated data for this compound, as such data is not currently available in the scientific literature.

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

This compound serves as a valuable and versatile building block in the field of complex organic synthesis. Its inherent chemical properties, including the isoxazole ring and the methyl group substituents, provide a reactive yet stable scaffold for the construction of more intricate molecular architectures. The isoxazole ring itself is a key pharmacophore found in numerous biologically active compounds, making this compound an attractive starting material in medicinal chemistry. nbinno.com

One of the primary applications of this compound in synthesis is its use in the preparation of various derivatives for drug discovery programs. For instance, it is a key component in the synthesis of 3-Amino-4,5-dimethylisoxazole, which is then utilized in the creation of selective ETA receptor antagonists. chemicalbook.com The dimethylisoxazole moiety can be readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the target molecules. acs.org

Furthermore, the isoxazole ring can participate in various chemical transformations, such as ring-opening reactions, which can lead to the formation of other important functional groups and heterocyclic systems. This reactivity, combined with its stability under many reaction conditions, makes this compound a reliable and adaptable component in multi-step synthetic sequences. Its utility is further enhanced by its commercial availability, which facilitates its use in both academic and industrial research settings. The strategic incorporation of the this compound unit into a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Dimethylisoxazoles

The synthesis of isoxazoles, including 4,5-dimethylisoxazole, is undergoing a transformation driven by the principles of green chemistry. Traditional synthetic methods often rely on harsh reaction conditions, hazardous solvents, and produce significant waste. Consequently, a major focus of future research is the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

One of the most promising avenues is the use of alternative energy sources to drive chemical reactions. Ultrasound-assisted synthesis has emerged as a powerful technique, offering advantages such as shorter reaction times, higher yields, and milder conditions. nih.govnih.gov Sonochemistry can promote reactions in aqueous media, reducing the reliance on volatile organic compounds (VOCs). glpbio.com Similarly, microwave-assisted synthesis has been shown to significantly accelerate reaction rates, often leading to cleaner reactions with easier work-up procedures. researchgate.net

The move towards greener solvents is another key trend. Water is being explored as a viable medium for isoxazole (B147169) synthesis, offering an inexpensive, non-toxic, and environmentally friendly alternative to traditional organic solvents. glpbio.com Research is also focused on solvent-free reaction conditions , which not only reduce environmental impact but can also lead to improved reaction efficiency. researchgate.net

Furthermore, the development of novel catalytic systems is crucial. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as the exploration of catalyst-free reaction pathways where possible. nih.gov Multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, are also gaining traction as they improve atom economy and reduce waste. nih.gov

| Synthesis Approach | Key Advantages |

| Ultrasound-Assisted | Shorter reaction times, higher yields, milder conditions, use of aqueous media. |

| Microwave-Assisted | Accelerated reaction rates, cleaner reactions, reduced waste. |

| Green Solvents (e.g., Water) | Environmentally friendly, non-toxic, inexpensive. |

| Solvent-Free Conditions | Reduced environmental impact, improved efficiency. |

| Novel Catalytic Systems | Catalyst recovery and reuse, potential for catalyst-free reactions. |

| Multi-Component Reactions | Increased atom economy, reduced waste, synthesis of complex molecules in one step. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and computational chemistry to unravel the intricate details of how this compound and its derivatives are formed and how they interact with other molecules.

Advanced spectroscopic methods are providing unprecedented insights into reaction pathways. For instance, time-resolved photoelectron spectroscopy can be used to study the excited state relaxation pathways of isoxazoles, offering a deeper understanding of their photochemistry. nih.govanadolu.edu.trchemicalbook.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional techniques like COSY, HMQC, and HMBC, remains a cornerstone for structural elucidation of isoxazole derivatives and for monitoring reaction progress. nih.gov Mass spectrometry is another indispensable tool for the characterization of products and intermediates. bldpharm.com

In parallel, computational techniques , particularly Density Functional Theory (DFT), are becoming increasingly powerful in predicting and explaining chemical reactivity. researchgate.netnih.gov DFT calculations can be used to:

Optimize the geometries of reactants, transition states, and products.

Calculate reaction energies and activation barriers.

Elucidate the electronic structure of molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. nih.gov

Predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate theoretical models. nih.gov

The integration of these experimental and theoretical approaches allows for a comprehensive understanding of reaction mechanisms, including regioselectivity and stereoselectivity. nih.gov This deeper mechanistic knowledge is invaluable for optimizing existing synthetic routes and for the rational design of new, more efficient methodologies.

Rational Design of Next-Generation this compound Derivatives for Targeted Applications

The unique structural and electronic properties of the this compound core make it an attractive scaffold for the design of novel molecules with specific functions. Future research will focus on the rational design of next-generation derivatives for a wide range of targeted applications, moving beyond traditional trial-and-error approaches.

In medicinal chemistry , the 3,5-dimethylisoxazole (B1293586) moiety has been identified as an effective mimic for acetylated lysine, leading to the development of potent bromodomain inhibitors. jecibiochem.com Structure-based drug design, aided by computational modeling and X-ray crystallography, is being used to optimize the affinity and selectivity of these inhibitors for specific bromodomain-containing proteins, such as BRD4, which are implicated in cancer. mdpi.com The rational design of 3,5-dimethylisoxazole and pyridone derivatives has led to the discovery of promising BRD4 inhibitors with significant antiproliferative activities. mdpi.com

In the field of agrochemicals , isoxazole derivatives are being developed as herbicides and insecticides. jecibiochem.com Rational design strategies are being employed to create new isoxazoline-based insecticides that are highly effective against target pests while exhibiting reduced toxicity to non-target organisms like honeybees and zebrafish. chemicalbook.com

The application of chemoinformatics and machine learning is an emerging trend in the design of isoxazole derivatives. These computational tools can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, allowing for the screening of large chemical libraries and the identification of promising candidates for synthesis and testing. anadolu.edu.tr

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The future of this compound chemistry lies in its integration with other scientific disciplines. Collaborative, interdisciplinary research will be key to unlocking the full potential of this versatile molecule.

In materials science , isoxazole-containing compounds are being investigated for their potential in the development of novel functional materials. For example, 4,5-dihydroisoxazole derivatives have been synthesized and studied for their liquid crystalline properties, which could lead to applications in displays and other optical technologies. anadolu.edu.tr The incorporation of isoxazole moieties into polymer backbones is another area of active research, with the potential to create new materials with tailored electronic and optical properties. mdpi.com

The intersection of this compound chemistry with chemical biology is yielding new tools to probe biological systems. For instance, the development of fluorescent probes based on heterocyclic systems is a rapidly growing area. wku.edu While specific examples for this compound are still emerging, the principles of designing fluorescent sensors for the detection of specific analytes can be applied to this scaffold. wku.edu

Furthermore, the synthesis of hybrid molecules that combine the this compound core with other bioactive scaffolds, such as natural products, is a promising strategy in drug discovery. bldpharm.com This approach can lead to compounds with enhanced or novel biological activities. The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a derivative of the natural alkaloid cytisine, is an example of this interdisciplinary approach. bldpharm.com

The development of metal-organic frameworks (MOFs) is another area where interdisciplinary collaboration is crucial. While the use of this compound in MOFs is not yet widely reported, the synthesis and application of MOFs for catalysis, gas storage, and drug delivery represent a significant opportunity for future research. researchgate.netnih.gov

Q & A

Q. What are the optimized synthetic routes for 4,5-dimethylisoxazole, and how do reaction parameters influence yield?

The synthesis of this compound derivatives often involves multi-step protocols with careful control of reaction conditions. For example, refluxing precursors in dimethyl sulfoxide (DMSO) for 18 hours under reduced pressure, followed by cooling and crystallization in water-ethanol, yields light-yellow powders with ~65% efficiency . Key parameters include solvent choice (e.g., DMSO for solubility), reaction time (prolonged reflux improves conversion), and purification methods (e.g., recrystallization). Side reactions, such as incomplete cyclization, can reduce yields, necessitating strict temperature control .

Q. Which spectroscopic and computational methods are most reliable for structural confirmation?

FT-IR, NMR (¹H and ¹³C), and GC-MS are standard for structural validation. For instance, IR bands at ~1710 cm⁻¹ confirm carbonyl groups in isoxazole derivatives, while NMR signals at δ 6.1–7.8 ppm resolve aromatic and amino protons . Computational methods like density functional theory (DFT) using B3LYP, M06-2X, or CAM-B3LYP functionals predict vibrational frequencies and electron density maps, aligning with experimental spectra .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in this compound derivatives, and what analytical techniques validate it?

Enantioselective synthesis of derivatives like (S)-diphenyl-4,5-dihydrooxazole employs chiral precursors such as (S)-(+)-2-phenylglycinol. Polarimetry and chiral HPLC are critical for assessing optical rotation and enantiomeric excess (>99% purity). High-resolution NMR can distinguish diastereomers via splitting patterns, while GC-MS confirms molecular integrity .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

Discrepancies between observed and calculated IR/Raman spectra often arise from solvent effects or anharmonic vibrations. For example, DFT-predicted CO stretching frequencies may deviate by ~50 cm⁻¹ from experimental values due to approximations in solvent modeling. Multi-method validation (e.g., comparing B3LYP vs. CAM-B3LYP results) and empirical scaling factors improve accuracy .

Q. What mechanistic pathways explain the unexpected formation of this compound as a byproduct in nitro compound reactions?

In reactions involving 2-halo-2,4,4-trinitropentanes, this compound forms via cyclization of intermediates like protonated nitrile oxides. Computational studies suggest a pathway where nitro groups undergo reductive elimination, followed by intramolecular nucleophilic attack to form the isoxazole ring. Byproduct yields (26–34%) depend on acid concentration and reaction time .

Q. How do regioselectivity challenges in isoxazole functionalization impact synthetic strategies?

Regioselective substitution at the 4-position of this compound requires directing groups or catalysts. For example, arylazo substituents at the 4-position direct electrophilic attacks to specific sites, as confirmed by NMR analysis of reaction intermediates. Competing pathways (e.g., C-3 vs. C-5 substitution) are mitigated using sterically hindered reagents .

Methodological Considerations

Q. What protocols ensure reproducibility in high-yield syntheses of this compound derivatives?

- Stepwise optimization : Divide synthesis into stages (e.g., precursor preparation, cyclization, purification) and optimize each independently .

- In-line monitoring : Use FT-IR or HPLC to track reaction progress and identify intermediates.

- Scalability : Transition from batch to flow chemistry for exothermic reactions to maintain yield consistency .

Q. How can computational methods guide the design of novel this compound analogs?

- DFT-based docking : Predict binding affinities of analogs to biological targets (e.g., bromodomains) using CAM-B3LYP-optimized geometries .

- Reactivity descriptors : Fukui indices and molecular electrostatic potentials identify nucleophilic/electrophilic sites for functionalization .

Data Interpretation and Conflict Resolution

Q. How to address conflicting spectral assignments in isoxazole derivatives?

- Cross-validation : Combine NMR (e.g., DEPT-135 for carbon types), high-resolution MS, and X-ray crystallography.

- Isotopic labeling : Use ¹⁵N-labeled compounds to resolve ambiguous nitrogen environments in heterocycles .

Q. What statistical approaches reconcile variability in reaction yields?

- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, catalyst loading).

- Multivariate analysis : PCA or PLS regression identifies hidden factors affecting yield trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。